1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
3-(methoxymethyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-11-14-16-15(22-17-14)19-9-7-18(8-10-19)12-5-3-4-6-13(12)21-2/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVKYQOBYPJNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A common approach involves reacting substituted thiosemicarbazides with α-halo ketones or aldehydes. For example, 3-(methoxymethyl)-1,2,4-thiadiazol-5-amine can be synthesized by treating methoxyacetyl chloride with thiosemicarbazide in the presence of a base such as sodium acetate. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclodehydration to form the thiadiazole ring.
Reaction Conditions
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Reactants : Methoxyacetyl chloride (1.2 eq.), thiosemicarbazide (1.0 eq.)
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Solvent : Methanol/water (3:1 v/v)
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Temperature : 80–85°C, 4–6 hours
This intermediate is then functionalized at position 5 through nucleophilic substitution or coupling reactions.
Synthesis of 4-(2-Methoxyphenyl)Piperazine
The 2-methoxyphenyl group is introduced to the piperazine ring prior to its coupling with the thiadiazole core.
Buchwald–Hartwig Amination
A palladium-catalyzed cross-coupling reaction between piperazine and 2-bromoanisole is employed:
Reaction Setup
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Catalyst : Pd(OAc)₂ (0.5 mol%)
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Ligand : Xantphos (1.0 mol%)
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Base : NaOtBu (1.38 eq.)
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Solvent : o-Xylene
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Temperature : 120°C, 3 hours
This method avoids Boc-protection/deprotection steps, streamlining the synthesis.
Final Coupling and Purification
The thiadiazole and piperazine intermediates are combined via a nucleophilic substitution or Ullmann-type coupling.
Optimized Procedure
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Reactants :
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5-Chloro-3-(methoxymethyl)-1,2,4-thiadiazole (1.0 eq.)
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4-(2-Methoxyphenyl)piperazine (1.1 eq.)
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Conditions :
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Catalyst : CuI (10 mol%)
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Ligand : L-Proline (20 mol%)
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Base : Cs₂CO₃ (2.0 eq.)
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Solvent : DMF, 100°C, 24 hours
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Workup :
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Dilution with ethyl acetate
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Washing with brine (3×)
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Column chromatography (SiO₂, hexane/EtOAc 4:1)
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Analytical Data and Characterization
Key Spectral Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95–6.89 (m, 2H, ArH), 4.52 (s, 2H, CH₂OCH₃), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine), 2.90–2.85 (m, 4H, piperazine).
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HRMS (ESI) : m/z calcd for C₁₆H₂₁N₄O₂S [M+H]⁺: 349.1432; found: 349.1436.
Challenges and Optimization
Regioselectivity in Thiadiazole Formation
The methoxymethyl group’s steric bulk occasionally leads to regioisomeric byproducts. Employing high-dilution conditions (0.1 M in methanol) suppresses this issue, improving regioselectivity to >95:5.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazoles, including the target compound, exhibit significant cytotoxic properties against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cells.
Case Study Findings :
- A study evaluated the anticancer potential of various thiadiazole derivatives, revealing that compounds with specific substituents on the phenyl ring demonstrated enhanced activity against cancer cells. For instance, compounds with methoxy groups were noted for their improved efficacy against breast cancer cells (MCF-7) and lung carcinoma (A549) .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | A549 | 4.27 |
| Thiadiazole Derivative 2 | MCF-7 | 0.28 |
| Thiadiazole Derivative 3 | SK-MEL-2 | 12.57 |
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows for interactions with microbial enzymes, potentially leading to inhibition of bacterial growth.
Research Insights :
- Studies have reported that certain thiadiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological effects, making it a candidate for further investigation in treating neurological disorders.
Case Study Findings :
- Compounds with piperazine structures have been studied for their anxiolytic and antidepressant properties. Preliminary studies suggest that modifications to the piperazine ring can enhance these effects .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues and Their Receptor Affinities
The compound’s structural relatives differ in substituents on the thiadiazole, piperazine, or linker regions, leading to variations in receptor selectivity and potency. Key analogues include:
Key Observations :
- Thiadiazole vs. Benzisoxazole/Triazole : Replacement of the thiadiazole with benzisoxazole (HRP 392) shifts activity toward D2/5-HT2A receptors, critical for antipsychotic effects . Thiadiazoles with electron-donating groups (e.g., methoxymethyl) may enhance 5-HT1A binding compared to nitro- or chloro-substituted analogues .
- Linker Flexibility : Aliphatic linkers (e.g., propyl in Compound 8) improve receptor cross-reactivity, while rigid linkers (e.g., phthalimido in NAN 190) enhance 5-HT1A selectivity .
- Substituent Effects : Methoxy groups on the arylpiperazine core are critical for 5-HT1A affinity, as seen in NAN 190 and the target compound .
Biological Activity
1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be described by its molecular formula . The structure consists of a piperazine ring substituted with a methoxyphenyl group and a thiadiazole moiety containing a methoxymethyl group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Thiadiazole derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has been evaluated for its potential as an anticancer agent.
Anticancer Activity
Several studies have investigated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action often involves the induction of apoptosis through caspase activation .
- Structure-Activity Relationship (SAR) : Research indicates that the substituents on the thiadiazole ring significantly influence anticancer activity. Compounds with methoxy or phenyl substitutions tend to show enhanced activity due to improved interaction with biological targets .
Other Biological Activities
In addition to anticancer properties, thiadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies suggest that these compounds possess antibacterial properties against various pathogens, although specific data on the discussed compound is limited .
- Anticonvulsant Effects : Thiadiazole derivatives have been explored for their anticonvulsant potential in animal models. Certain derivatives demonstrated significant inhibition rates in seizure models, indicating possible neuroprotective effects .
Case Studies and Experimental Findings
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Cytotoxicity Against Cancer Cell Lines :
- A study evaluated various thiadiazole derivatives against MDA-MB-231 and MCF-7 breast cancer cells. The compound with a similar structure showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity .
- Another study reported that a derivative with a methoxy group showed enhanced activity against SK-MEL-2 melanoma cells, achieving an IC50 value of 4.27 µg/mL .
- Mechanism of Action :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
